4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities Research on derivatives of fluoro-substituted benzothiazoles, such as 4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide, indicates their potential in antimicrobial applications. Jagtap et al. (2010) synthesized compounds showing antimicrobial properties, highlighting the significance of fluoro-substituted benzothiazoles in developing potent biodynamic agents with a focus on antimicrobial screening. Similarly, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs against various bacterial and fungal strains, suggesting the compound's utility in antimicrobial resistance combat (Jagtap et al., 2010; Desai et al., 2013).
Anticancer Potential The structural analogs of benzothiazole, including fluoro-substituted derivatives, have been explored for their anticancer properties. Hutchinson et al. (2001) investigated fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxicity in vitro against sensitive human breast cell lines, indicating the therapeutic potentials of such compounds in cancer treatment. Furthermore, Osmaniye et al. (2018) focused on synthesizing new benzothiazole acylhydrazones as anticancer agents, showcasing the versatility of benzothiazole derivatives in modulating antitumor properties and serving as a promising avenue for anticancer research (Hutchinson et al., 2001; Osmaniye et al., 2018).
Photophysical and Antimicrobial Studies The structural and photophysical properties of benzothiazole derivatives have been explored to understand their interaction mechanisms and applications further. Padalkar et al. (2014) synthesized novel benzothiazole derivatives, including those with fluorine substituents, and evaluated their structural, photophysical, and antimicrobial properties, indicating the compound's applicability in diverse scientific fields (Padalkar et al., 2014).
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPAYVBZHKFVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.